molecular formula C3H4NaO6P B7803300 sodium;2-phosphonooxyprop-2-enoate

sodium;2-phosphonooxyprop-2-enoate

Cat. No.: B7803300
M. Wt: 190.02 g/mol
InChI Key: NESXXUAWVHXRGX-UHFFFAOYSA-M
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Description

Sodium 2-phosphonooxyprop-2-enoate is the sodium salt of 2-phosphonooxyprop-2-enoic acid, also known as phosphoenolpyruvic acid (PEP). Its IUPAC name is sodium 2-(phosphonooxy)prop-2-enoate, with the molecular formula C₃H₄NaO₆P (derived from the acid form, C₃H₅O₆P, by replacing one acidic hydrogen with sodium) . This compound is a critical intermediate in biochemical pathways, particularly glycolysis and gluconeogenesis, where it acts as a high-energy phosphate donor . Its sodium salt form enhances water solubility and stability, making it suitable for laboratory and industrial applications, such as enzymatic assays and biosynthesis .

Properties

IUPAC Name

sodium;2-phosphonooxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.Na/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESXXUAWVHXRGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)[O-])OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C(=O)[O-])OP(=O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Daptomycin is synthesized through a complex process involving the fermentation of the bacterium Streptomyces roseosporus. The fermentation process is followed by several purification steps to isolate the active compound. The synthesis involves the use of specific culture media and controlled environmental conditions to optimize the yield of Daptomycin .

Industrial Production Methods

Industrial production of Daptomycin involves large-scale fermentation processes. The bacterium Streptomyces roseosporus is cultured in bioreactors under carefully controlled conditions. The fermentation broth is then subjected to a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization, to obtain high-purity Daptomycin .

Chemical Reactions Analysis

Types of Reactions

Daptomycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Daptomycin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired transformations .

Major Products

The major products formed from the reactions of Daptomycin include various oxidation and reduction derivatives. These derivatives can have different biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Daptomycin has a wide range of scientific research applications, including:

Mechanism of Action

Daptomycin exerts its effects by binding to the bacterial cell membrane and causing rapid depolarization. This disrupts the membrane potential, leading to the inhibition of protein, DNA, and RNA synthesis, ultimately resulting in bacterial cell death. The molecular targets of Daptomycin include the cell membrane components, and its action involves the formation of pores that allow ions to flow in and out of the cell, disrupting cellular processes .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with sodium 2-phosphonooxyprop-2-enoate, differing in substituents, functional groups, or applications.

Structural and Functional Comparisons

Table 1: Key Properties of Sodium 2-Phosphonooxyprop-2-enoate and Analogous Compounds
Compound Name Molecular Formula CAS RN Key Functional Group Primary Applications Safety Profile
Sodium 2-phosphonooxyprop-2-enoate C₃H₄NaO₆P - Phosphonooxy group Biochemistry, enzymatic assays Standard lab precautions
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₅NaO₃S 1561-92-8 Sulfonate group Industrial surfactants, polymers Non-hazardous (CLP compliant)
Sodium O-isobutyl isopropylphosphonothioate C₇H₁₆NaO₂PS 78-83-1 Phosphonothioate (S-substituted) Agrochemicals, ligand synthesis Potential toxicity (phosphonothioate class)
Ethyl 2-(diethoxyphosphoryl)prop-2-enoate C₉H₁₇O₅P 20345-61-3 Phosphoryl ester Organic synthesis intermediates Moderate volatility
Methyl 2-cyanoprop-2-enoate C₅H₅NO₂ 137-05-3 Cyanoacrylate ester Adhesives, rapid polymerization Irritant (cyanoacrylate class)
Phosphoenolpyruvic acid (acid form) C₃H₅O₆P HMDB0000263 Phosphonooxy acid Metabolic studies, unstable in solution Lab handling required

Detailed Analysis

Sodium 2-Methylprop-2-ene-1-sulphonate
  • Structural Difference: Replaces the phosphonooxy group with a sulfonate (-SO₃⁻), altering acidity and solubility. Sulfonates are stronger acids than phosphonates, enhancing ionic character .
  • Applications: Used in industrial surfactants and ion-exchange resins due to its stability and non-hazardous profile .
  • Safety: Classified as non-hazardous under CLP regulations, unlike phosphonothioates or cyanoacrylates .
Sodium O-Isobutyl Isopropylphosphonothioate
  • Applications : Likely used in agrochemicals (e.g., pesticides) or as a metal-chelating ligand due to sulfur’s nucleophilicity .
  • Safety: Phosphonothioates are often toxic, requiring stringent handling protocols .
Ethyl 2-(Diethoxyphosphoryl)prop-2-enoate
  • Structural Difference : Phosphoryl ester group (ethoxy substituents) reduces polarity compared to the sodium salt.
  • Applications: Serves as a monomer or intermediate in organic synthesis, leveraging its ester functionality for reactivity .
  • Solubility : Less water-soluble than sodium salts, favoring organic solvents .
Methyl 2-Cyanoprop-2-enoate
  • Structural Difference: Cyano (-CN) and ester groups enable rapid anionic polymerization.
  • Applications: Base for superglues; distinct from phosphonooxy compounds in reactivity and industrial use .
Phosphoenolpyruvic Acid (Acid Form)
  • Functional Role: Direct precursor to sodium 2-phosphonooxyprop-2-enoate. Unstable in aqueous solutions, limiting its practical use outside controlled biochemical environments .

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